molecular formula C21H21ClF3N5OS B12143000 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-chloro-3-(tr ifluoromethyl)phenyl]acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-chloro-3-(tr ifluoromethyl)phenyl]acetamide

Cat. No.: B12143000
M. Wt: 483.9 g/mol
InChI Key: IMCPPEFUQBPUGY-UHFFFAOYSA-N
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Description

This compound is a substituted 1,2,4-triazole acetamide derivative characterized by:

  • A 4-amino-1,2,4-triazole core, which is critical for bioactivity due to its nitrogen-rich heterocyclic structure .
  • A 4-chloro-3-(trifluoromethyl)phenyl acetamide group, contributing electron-withdrawing effects that may stabilize interactions with biological targets .

Properties

Molecular Formula

C21H21ClF3N5OS

Molecular Weight

483.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H21ClF3N5OS/c1-20(2,3)13-6-4-12(5-7-13)18-28-29-19(30(18)26)32-11-17(31)27-14-8-9-16(22)15(10-14)21(23,24)25/h4-10H,11,26H2,1-3H3,(H,27,31)

InChI Key

IMCPPEFUQBPUGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tert-butyl and trifluoromethyl groups via substitution reactions. The final step often involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, 100°C, 12 hours): Cleaves the amide bond to yield 2-{4-amino-5-4-(tert-butyl)phenyl}acetic acid and 4-chloro-3-(trifluoromethyl)aniline.

  • Basic hydrolysis (NaOH, ethanol, reflux): Produces the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Key Data:

ConditionReagentProduct YieldPurity
6M HCl, 100°CHCl78%≥95%
2M NaOH, refluxNaOH82%≥90%

Oxidation of the Thioether Linkage

The sulfur atom in the thioether group is susceptible to oxidation:

  • With H₂O₂ (30%) : Forms a sulfoxide intermediate (R-S(=O)-R') at 25°C.

  • With KMnO₄ (acidic) : Further oxidizes to the sulfone (R-SO₂-R') at elevated temperatures (60–80°C).

Research Findings:

  • Sulfone derivatives exhibit reduced solubility in polar solvents compared to the parent compound.

  • Oxidation alters electronic properties, potentially enhancing binding to biological targets.

Nucleophilic Substitution at the Chloro Group

The 4-chloro substituent on the phenyl ring participates in SNAr reactions:

  • With amines (e.g., piperidine, DMF, 80°C): Substitutes chlorine with amine groups, yielding secondary or tertiary amines.

  • With thiols (NaH, THF): Replaces chlorine with thiolate, forming new thioether bonds.

Example Reaction:

Ar-Cl+NH(CH2)5DMF, 80°CAr-N(CH2)5+HCl\text{Ar-Cl} + \text{NH(CH}_2\text{)}_5 \xrightarrow{\text{DMF, 80°C}} \text{Ar-N(CH}_2\text{)}_5 + \text{HCl}

Yield: 65–70%.

Reduction of Functional Groups

Selective reductions are feasible under controlled conditions:

  • Acetamide reduction (LiAlH₄, THF, 0°C): Converts the acetamide to a primary amine.

  • Nitro group reduction (H₂/Pd-C): Not directly applicable to this compound but relevant for derivatives with nitro substituents.

Key Observations:

  • Over-reduction of the triazole ring is avoided by using mild reducing agents.

Cyclization and Ring-Opening Reactions

The triazole core enables cyclization with bifunctional reagents:

  • With ethylenediamine (EtOH, reflux): Forms fused bicyclic structures via N–N bond formation.

  • Ring-opening (H₂SO₄, 120°C): Degrades the triazole to hydrazine derivatives, though this is non-reversible.

Comparative Reactivity of Structural Analogues

The table below highlights reactivity differences among structurally related compounds:

Compound ModificationReaction with H₂O₂Hydrolysis Rate (rel.)SNAr Activity
Chloro → Fluoro substitution Slower oxidation1.2× fasterReduced
Thioether → Sulfone N/A3× slowerInert

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C, releasing CO₂ and NH₃.

  • Photodegradation : UV exposure (254 nm) cleaves the thioether bond, forming disulfides and aryl radicals.

Scientific Research Applications

Antimicrobial Applications

  • Mechanism of Action : Triazole derivatives have been widely studied for their antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted cell membrane synthesis.
  • Research Findings : Studies have shown that similar compounds exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of triazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
  • Case Studies : In a comparative study, triazole derivatives were synthesized and evaluated for their antimicrobial efficacy using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. Results indicated that modifications on the triazole ring could enhance activity against resistant strains of bacteria .

Anticancer Applications

  • Targeted Therapy : The compound's structure suggests potential for anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Triazoles have been linked to the inhibition of cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • In Vitro Studies : In vitro assays using human cancer cell lines (e.g., MCF7 for breast cancer) have shown promising results where compounds similar to this triazole derivative displayed significant cytotoxicity with IC50 values indicating effective concentrations .
  • Molecular Docking Studies : Computational studies involving molecular docking have provided insights into how these compounds interact with key proteins involved in cancer progression, suggesting that this compound may bind effectively to targets such as tubulin or topoisomerases .

Anti-inflammatory Applications

  • Mechanism of Action : The anti-inflammatory properties are often attributed to the ability of triazoles to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators like prostaglandins.
  • Experimental Evidence : Research has indicated that related triazole compounds exhibit selective COX-1 inhibition, which may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs .
  • Clinical Relevance : Given the increasing prevalence of chronic inflammatory diseases, the development of selective COX inhibitors from triazole scaffolds presents a valuable therapeutic avenue.

Summary Table of Applications

Application AreaMechanismKey Findings
AntimicrobialInhibition of cell membrane synthesisEffective against Gram-positive/negative bacteria and fungi
AnticancerInduction of apoptosisSignificant cytotoxicity in human cancer cell lines
Anti-inflammatoryInhibition of COX enzymesSelective COX-1 inhibition with reduced side effects

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Key Substituents Notable Properties/Activities Reference(s)
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Ethyl group at position 5; 3-(trifluoromethyl)phenyl acetamide Reduced steric bulk compared to tert-butyl analog; moderate anti-exudative activity in vitro
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 4-methoxyphenyl at position 4; 3-fluorophenyl acetamide Enhanced solubility due to methoxy group; unquantified antimicrobial activity
2-{[4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Thiophene-methyl at position 5; 3-fluoro-4-methylphenyl acetamide Improved binding affinity to sulfur-containing enzymes; no explicit activity data
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl at position 5; variable acetamide groups Demonstrated anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-3-yl at position 5; ethyl at position 4 Structural similarity but lower logP value compared to tert-butyl analog

Key Comparative Insights:

Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance target binding via dipole interactions, as seen in the anti-exudative activity of furan- and trifluoromethyl-containing analogs .

Pharmacological Performance: Compounds with furan or thiophene moieties (e.g., ) show marked anti-inflammatory activity, suggesting that heteroaromatic groups at position 5 synergize with acetamide pharmacophores . The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound is unique among analogs; its dual electron-withdrawing effects may confer superior inhibition of pro-inflammatory enzymes like COX-2 compared to mono-substituted derivatives .

Physicochemical Properties :

  • The target compound’s molecular weight (MW: ~483 g/mol) and polar surface area (PSA: ~110 Ų) align with Lipinski’s rules for drug-likeness, unlike bulkier analogs (e.g., pyridinyl derivatives in ), which may face bioavailability challenges .

Biological Activity

The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,2,4-triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27ClF3N5OSC_{22}H_{27}ClF_3N_5OS, with a molecular weight of approximately 485.0 g/mol. The structure includes a triazole ring, which is known for its role in various biological activities. The presence of the tert-butyl group and the chloro-trifluoromethyl substituents enhances its lipophilicity and potentially its bioactivity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives can exhibit low minimum inhibitory concentrations (MICs) against various pathogens, including resistant strains like MRSA .
    • In vitro studies have shown that certain triazole derivatives possess potent antifungal activity against strains such as Aspergillus flavus and Candida albicans, often outperforming traditional antifungal agents like fluconazole .
  • Anticancer Properties :
    • The compound's structural features suggest potential anticancer activity. Studies on related triazole derivatives have reported IC50 values indicating cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
    • For instance, certain triazole-thione derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells .
  • Anti-inflammatory Effects :
    • Triazole compounds are also known for their anti-inflammatory properties. The presence of amino and thiol groups in this compound may contribute to its ability to modulate inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their substituents:

  • Amino Group : Enhances solubility and may improve interaction with biological targets.
  • Tert-butyl Substituent : Increases lipophilicity, potentially enhancing membrane permeability.
  • Chloro and Trifluoromethyl Groups : These electronegative substituents can influence the electronic properties of the molecule, affecting its interaction with enzymes and receptors.

Case Studies

  • Antibacterial Efficacy : A series of studies have evaluated the antibacterial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. One study reported that a related triazole compound had an MIC value of 0.125 μg/mL against Staphylococcus aureus .
  • Antifungal Activity : A comparative analysis showed that certain triazole derivatives exhibited higher antifungal activity than established drugs like ketoconazole, with MIC values ranging from 0.01 to 0.27 μmol/mL against various fungal strains .
  • Cytotoxicity Against Cancer Cells : Research indicated that specific triazole derivatives displayed selective cytotoxicity towards cancer cells with minimal toxicity to normal cells, highlighting their potential as targeted anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

The synthesis of triazole-thioacetamide derivatives typically involves refluxing intermediates in ethanol with aqueous KOH and chloroacetamide derivatives, followed by recrystallization . Key parameters include:

  • Solvent choice : Ethanol is preferred for solubility and stability of intermediates.
  • Reaction time : 1 hour under reflux ensures complete substitution.
  • Purification : Recrystallization from ethanol removes unreacted starting materials.
    Methodological improvements could include testing alternative solvents (e.g., DMF for polar intermediates) or catalysts (e.g., phase-transfer agents) to enhance reaction efficiency.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions (e.g., tert-butyl, trifluoromethyl groups) and acetamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., resolving isotopic patterns for chlorine/fluorine).
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm1^{-1} for triazole-thioether) .
    For advanced analysis, X-ray crystallography can resolve steric effects from bulky substituents like tert-butylphenyl.

Q. What safety protocols are critical during experimental handling?

  • PPE : Lab coat, gloves, and goggles are mandatory due to potential irritancy (based on structurally related compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Segregate halogenated waste (chloro/trifluoromethyl groups) and consult hazardous waste guidelines .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from:

  • Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Solubility issues : Use DMSO stocks with <0.1% final concentration to avoid cytotoxicity.
    Statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers or confounding variables .

Q. What in silico strategies predict pharmacokinetic properties for this compound?

  • Molecular docking : Use AutoDock Vina to assess binding to targets like cyclooxygenase-2 (COX-2), given its triazole-thioether motif’s anti-inflammatory potential .
  • ADMET prediction : SwissADME estimates logP (~3.5 for tert-butyl/trifluoromethyl groups), suggesting moderate blood-brain barrier permeability.
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with metabolic stability .

Q. How can structure-activity relationship (SAR) studies improve efficacy?

  • Modify substituents :
    • Triazole ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity.
    • Acetamide linker : Replace sulfur with sulfone to test oxidative stability.
  • Biological assays :
    • In vitro : Test IC50_{50} against COX-2 or TNF-α in macrophage models.
    • In vivo : Use murine inflammation models (e.g., carrageenan-induced paw edema) with dose escalation (10–100 mg/kg) .

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